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Compound of Interest

Compound Name: 3-tert-Butylaniline

Cat. No.: B1265813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for 3-tert-butylaniline. It includes tabulated spectral data,

comprehensive experimental protocols, and visualizations to aid in the understanding of the

molecule's structural characterization.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-tert-butylaniline.

Table 1: ¹³C NMR Spectroscopic Data for 3-tert-Butylaniline
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Carbon Atom Chemical Shift (δ, ppm)

C-3 151.7

C-1 146.4

C-5 128.8

C-6 121.7

C-4 121.1

C-2 118.4

C(CH₃)₃ 34.6

C(CH₃)₃ 31.4

Note: Data sourced from SpectraBase.[1] The specific solvent was not indicated in the

available data.

Table 2: ¹H NMR Spectroscopic Data for 3-tert-Butylaniline

A public domain ¹H NMR spectrum for 3-tert-butylaniline is not readily available. However,

based on the analysis of similar aromatic amines and substituent effects, the following chemical

shifts can be anticipated:

Proton(s)
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic C-H 6.5 - 7.2 Multiplet

-NH₂ 3.5 - 4.5 (broad) Singlet

-C(CH₃)₃ ~1.3 Singlet

Note: These are estimated values. The chemical shift of the -NH₂ protons is highly dependent

on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data for 3-tert-Butylaniline
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Wavenumber (cm⁻¹) Assignment Intensity

3430 - 3350
N-H stretch (asymmetric &

symmetric)
Medium

3050 - 3000 Aromatic C-H stretch Medium

2960 - 2870 Aliphatic C-H stretch Strong

~1620 N-H bend (scissoring) Strong

1600, 1490 Aromatic C=C stretch Medium

1365 C-H bend (tert-butyl) Strong

1260 - 1200 C-N stretch Medium

880 - 770
Aromatic C-H bend (out-of-

plane)
Strong

Note: Data interpreted from the NIST WebBook, where the spectrum was recorded for the neat

liquid.[2][3]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of liquid

aromatic amines like 3-tert-butylaniline.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-tert-butylaniline for ¹H NMR, or 50-100

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.
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Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR

tube.

The final volume of the solution in the NMR tube should be approximately 4-5 cm in

height.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust its position.

Place the sample in the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain

sharp, well-resolved peaks.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal. A larger number of scans and a longer relaxation delay

may be necessary due to the lower natural abundance and longer relaxation times of the

¹³C nucleus.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Calibrate the chemical shift scale.

2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum of a liquid sample using an

Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR)

spectrometer.

Sample Preparation and Instrument Setup:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable

solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and

water vapor).

Data Acquisition:

Place a small drop of neat 3-tert-butylaniline onto the center of the ATR crystal, ensuring

the crystal surface is completely covered.

If using a pressure clamp, lower it to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing and Cleaning:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Perform baseline correction and peak picking to identify the wavenumbers of the

absorption bands.
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Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the

sample.

Visualizations
3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis

in a typical spectroscopic experiment.
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Caption: Workflow for Spectroscopic Analysis.
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3.2 Molecular Structure and Spectroscopic Correlation

This diagram shows the molecular structure of 3-tert-butylaniline with labels corresponding to

the expected NMR and IR active sites.

Caption: Structure of 3-tert-Butylaniline with Spectroscopic Assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-tert-Butylaniline | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 3-(tert-Butyl)aniline [webbook.nist.gov]

3. 3-(tert-Butyl)aniline [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of 3-tert-Butylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265813#spectroscopic-data-of-3-tert-butylaniline-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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